3-Methyl-4-(methylsulfanyl)aniline
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Overview
Description
3-Methyl-4-(methylsulfanyl)aniline: is an organic compound with the molecular formula C8H11NS It is a derivative of aniline, where the amino group is substituted with a methyl group at the 3-position and a methylsulfanyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-(methylsulfanyl)aniline can be achieved through several methods. One common approach involves the methylation of 4-methylthioaniline using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an organic solvent like acetone or ethanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may include recrystallization or distillation to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-4-(methylsulfanyl)aniline undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially at positions ortho and para to the amino group.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride.
Nucleophiles: Sodium methoxide, halogens.
Major Products Formed:
Sulfoxides and Sulfones: Formed through oxidation.
Amines: Formed through reduction.
Substituted Aromatic Compounds: Formed through nucleophilic substitution.
Scientific Research Applications
Chemistry: 3-Methyl-4-(methylsulfanyl)aniline is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential biological activities. These derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory properties .
Industry: The compound is used in the production of dyes, pigments, and polymers. Its unique chemical structure allows for the development of materials with specific properties, such as enhanced thermal stability or electrical conductivity .
Mechanism of Action
The mechanism of action of 3-Methyl-4-(methylsulfanyl)aniline depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors. The presence of the methylsulfanyl group can influence the compound’s binding affinity and selectivity towards these targets. Additionally, the amino group can participate in hydrogen bonding and other interactions that modulate the compound’s activity .
Comparison with Similar Compounds
- 4-Methyl-3-(methylsulfanyl)aniline
- 3-Methyl-4-(methylsulfonyl)aniline
- 4-Methylthioaniline
Comparison: Compared to its analogs, 3-Methyl-4-(methylsulfanyl)aniline exhibits unique reactivity due to the combined presence of the methyl and methylsulfanyl groups. This combination can enhance the compound’s nucleophilicity and influence its electronic properties. Additionally, the position of the substituents on the aromatic ring can affect the compound’s overall stability and reactivity .
Properties
CAS No. |
70611-05-1 |
---|---|
Molecular Formula |
C8H11NS |
Molecular Weight |
153.25 g/mol |
IUPAC Name |
3-methyl-4-methylsulfanylaniline |
InChI |
InChI=1S/C8H11NS/c1-6-5-7(9)3-4-8(6)10-2/h3-5H,9H2,1-2H3 |
InChI Key |
WEUDTYCZYFRFEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N)SC |
Origin of Product |
United States |
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